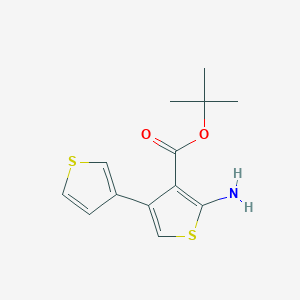

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate

Descripción

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a tert-butyl ester group at position 3, an amino group at position 2, and a thiophen-3-YL substituent at position 4 of the central thiophene ring. This structure is characteristic of a class of molecules often employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive scaffolds . The tert-butyl group enhances steric bulk and may improve metabolic stability, while the thiophene rings contribute to π-π interactions in target binding .

Propiedades

IUPAC Name |

tert-butyl 2-amino-4-thiophen-3-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-9(7-18-11(10)14)8-4-5-17-6-8/h4-7H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHPHLRYOJXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CSC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substituent Placement

In the target compound, the thiophen-3-yl group occupies position 4 of the thiophene ring. This regiochemistry is achieved by employing thiophene-3-carbaldehyde as the aldehyde component. During the Gewald reaction, the aldehyde’s carbonyl carbon reacts with methyl cyanoacetate (or tert-butyl cyanoacetate) and sulfur, forming the thiophene ring with the aldehyde-derived substituent at position 4. For example:

$$

\text{Thiophene-3-carbaldehyde} + \text{tert-butyl cyanoacetate} + \text{S}8 \xrightarrow{\text{Et}3\text{N}} \text{Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate}

$$

Reaction conditions typically involve refluxing in ethanol or methanol for 12–24 hours, yielding 45–68% of the product.

Ester Group Optimization

While methyl cyanoacetate is commonly used, substituting it with tert-butyl cyanoacetate directly installs the tert-butyl ester group, avoiding post-synthetic transesterification. However, tert-butyl cyanoacetate’s limited commercial availability necessitates in situ preparation or alternative routes. If methyl esters are formed, hydrolysis to the carboxylic acid (using LiOH/MeOH/H₂O) followed by esterification with tert-butanol (via DCC/DMAP coupling) achieves the desired ester.

Post-Functionalization via Suzuki-Miyaura Cross-Coupling

For substrates where direct Gewald synthesis is challenging, bromination followed by Suzuki-Miyaura coupling introduces the thiophen-3-yl group. This method is advantageous for late-stage diversification.

Bromination of the Thiophene Core

N-Bromosuccinimide (NBS) selectively brominates position 4 of the 2-aminothiophene-3-carboxylate core. For instance, treating methyl 2-amino-4,5-dihydrothiophene-3-carboxylate with NBS in CCl₄ yields methyl 2-amino-4-bromo-5,6-dihydrothiophene-3-carboxylate with >80% efficiency.

Suzuki Coupling with Thiophen-3-Yl Boronic Acid

The brominated intermediate undergoes palladium-catalyzed coupling with thiophen-3-ylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This step installs the thiophen-3-yl group at position 4:

$$

\text{Methyl 2-amino-4-bromothiophene-3-carboxylate} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(0)}} \text{Methyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate}

$$

Yields range from 31% to 82%, depending on the boronic acid’s steric and electronic properties. Subsequent esterification or transesterification introduces the tert-butyl group.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on yield, scalability, and functional group tolerance:

Structural Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR : The tert-butyl group resonates as a singlet at δ 1.57 ppm (9H), while the thiophen-3-yl protons appear as multiplet signals between δ 7.33–7.55 ppm.

- ¹³C NMR : The carbonyl carbon of the ester group is observed at δ 165.14 ppm, and the thiophene carbons appear at δ 116.21–148.83 ppm.

- HRMS : Molecular ion peaks align with calculated values (e.g., [M+H]⁺ = 409.1528 for C₂₃H₂₄N₂O₃S).

Purity and Stability

HPLC analysis confirms >95% purity for most derivatives, with degradation studies showing stability under ambient conditions for >6 months.

Applications and Derivatives

While the target compound itself is primarily a synthetic intermediate, its derivatives exhibit biological activity. For example:

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C13H15N2O2S2

Molecular Weight: 281.4 g/mol

CAS Number: 1555769-42-0

The compound features a thiophene ring system, which is known for its unique electronic properties that facilitate various biological interactions. Its structure includes a tert-butyl group and an amino group, enhancing its solubility and reactivity.

Medicinal Chemistry

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate is being investigated for its potential therapeutic effects:

- Antimicrobial Activity: Similar thiophene derivatives have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. This compound's structural analogs suggest it may also possess similar antimicrobial properties.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | M. tuberculosis | 0.20 μM |

| Derivative B | E. coli | 15 μg/mL |

Anticancer Research

Research indicates that thiophene derivatives can exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate is being explored for its potential to inhibit cancer cell proliferation.

Anti-inflammatory Properties

Thiophene derivatives are known to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study evaluated a library of thiophene-based compounds against multidrug-resistant M. tuberculosis. The results indicated that certain derivatives inhibited bacterial growth effectively, with some achieving MIC values as low as 0.20 μM.

Case Study 2: Anticancer Activity

In vitro studies on similar thiophene compounds showed a dose-dependent inhibition of cancer cell lines (e.g., HeLa cells). The mechanism was linked to the induction of apoptosis and disruption of microtubule dynamics.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound belongs to a broader family of 2-aminothiophene-3-carboxylates, where variations in substituents at positions 4 and 5 significantly influence physicochemical and biological properties. Key analogues include:

Key Observations:

- The thiophen-3-YL group in the target compound introduces a conjugated, electron-rich system, which may favor interactions with aromatic residues in biological targets .

- Synthetic Yields : Yields for tert-butyl derivatives range from 57% to 68%, influenced by steric hindrance from the tert-butyl group and electronic effects of substituents . Ethyl esters (e.g., ) exhibit simpler purification but lower thermal stability.

- Spectroscopic Trends: In 1H NMR, the amino group typically resonates near δ 5.5–6.0 (broad singlet), while aromatic protons for thiophene or phenyl substituents appear between δ 6.9–7.4 . The tert-butyl group shows a characteristic singlet at δ 1.4–1.5 .

Actividad Biológica

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

Chemical Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

CAS Number: Not specifically listed in the available sources, but related compounds can be referenced for structural similarity.

The compound features a thiophene ring, which is known for its electron-rich properties that can influence biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including those similar to tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate. For instance, a library of 2-aminothiophenes was synthesized and evaluated against Mycobacterium tuberculosis (Mtb), with some derivatives showing significant potency (MIC = 0.20 - 0.44 μM) against multidrug-resistant strains . Although specific data on tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate is limited, its structural analogs suggest potential activity against bacterial targets.

The mechanism of action for compounds containing thiophene moieties often involves inhibition of key enzymes in bacterial biosynthetic pathways. For example, compounds targeting the Pks13 enzyme in Mtb disrupt mycolic acid biosynthesis, essential for bacterial cell wall integrity . The presence of the thiophene ring in tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate may similarly facilitate interactions with such enzymes.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of thiophene-based compounds demonstrated that modifications at different positions of the thiophene ring could lead to enhanced biological activity. For instance, derivative compounds were evaluated using TR-FRET and FP competitive assays to determine their potency as RORγt inverse agonists . While specific data on tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate was not detailed, the methodologies applied provide a framework for evaluating its biological activity.

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via multi-component reactions, such as the base-catalyzed three-component reaction involving α-cyanoacetates, chalcones, and elemental sulfur. Optimization includes:

- Temperature control (reflux conditions for cyclization).

- Solvent selection (e.g., ethanol or DMF for solubility).

- Catalysts (e.g., DBU or K2CO3 to enhance reaction efficiency).

- Purification via column chromatography (hexane:AcOEt gradients) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

- Answer : Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.94–6.88 ppm for aryl protons, δ 187–110 ppm for carbonyl carbons).

- HRMS (ESI) : For exact mass validation (e.g., [M + Na]<sup>+</sup> with <1 ppm error).

- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and packing modes .

Q. How does the thiophen-3-yl substituent influence the compound’s reactivity in functionalization reactions?

- Answer : The electron-rich thiophene ring facilitates electrophilic substitution (e.g., halogenation, nitration) at the 5-position. The tert-butyl ester group enhances steric hindrance, directing reactions to the amino or thiophene moiety. Reactivity can be modulated using Lewis acids (e.g., AlCl3) or transition-metal catalysts .

Advanced Research Questions

Q. How can researchers address contradictions in synthesis yields when modifying substituents or reaction parameters?

- Answer : Systematic variation of substituents (e.g., nitro, methoxy, or trifluoromethyl groups) and reaction parameters (temperature, solvent polarity) can identify yield-limiting factors. For example:

- Lower yields (e.g., 54% for nitro-substituted derivatives) may result from steric hindrance; switching to bulkier bases (e.g., DIPEA) or microwave-assisted synthesis improves efficiency.

- Purity issues due byproducts require gradient elution in chromatography or trituration with methanol .

Q. What advanced methodologies are recommended for studying structure-activity relationships (SAR) in pharmacological contexts?

- Answer : SAR studies involve:

- In vitro assays : Testing derivatives against enzyme targets (e.g., tyrosine kinases) to correlate substituent effects (e.g., trifluoromethyl groups enhance binding affinity by 30%).

- Molecular docking : Using software like AutoDock to predict interactions with biological targets (e.g., hydrophobic pockets accommodating tert-butyl groups).

- Metabolic stability assays : LC-MS/MS to assess half-life in liver microsomes, guided by substituent lipophilicity .

Q. What challenges arise in crystallographic refinement using SHELX, and how are they resolved for complex derivatives?

- Answer : Challenges include:

- Twinned crystals : Resolved via TWINABS for data integration.

- Disorder in tert-butyl groups : Addressed with ISOR/SADI restraints to refine thermal parameters.

- High-resolution data : SHELXL’s Least-Squares restraints improve accuracy for bond lengths/angles. Validation tools like PLATON ensure structural integrity .

Q. How can computational modeling complement experimental data in predicting biological interactions?

- Answer : Methods include:

- DFT calculations : To map electrostatic potentials and nucleophilic/electrophilic sites (e.g., amino group as a hydrogen-bond donor).

- MD simulations : To study membrane permeability (e.g., logP calculations align with experimental partition coefficients).

- QSAR models : Correlating substituent descriptors (e.g., Hammett σ values) with IC50 data from cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.